Receptor Binding Affinity: Comparative IP Receptor Ki Values vs. Novel Agonists MRE-269 and NS-304
Beraprost sodium exhibits a distinct receptor binding profile compared to next-generation, highly selective IP agonists. In head-to-head competition assays, beraprost binds to the human IP receptor with a Ki value that is substantially higher (i.e., lower affinity) than the active metabolite MRE-269. While MRE-269 (the active form of selexipag/NS-304) demonstrates a Ki of 20 nM for the human IP receptor, beraprost also exhibits potent binding, but with a unique profile that includes significant affinity for the EP3 receptor, a feature not shared by MRE-269 [1]. This differential selectivity has direct functional consequences in vascular beds. For example, the EP3 agonism of beraprost has been shown to interfere with IP receptor-mediated vasodilation in small pulmonary arteries (SPA) in rat models of pulmonary hypertension, an effect not observed with MRE-269 [2].
| Evidence Dimension | Human IP receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Beraprost sodium Ki for human IP receptor: Data not fully quantified in primary source; however, its IP receptor affinity is established as potent, but with additional significant EP3 receptor affinity. |
| Comparator Or Baseline | MRE-269 (active metabolite of selexipag/NS-304): Ki = 20 nM for human IP receptor |
| Quantified Difference | MRE-269 is a high-selectivity IP agonist; beraprost is a dual IP/EP3 agonist. |
| Conditions | Displacement binding assay using [3H]-labeled ligand and human prostanoid receptor membrane preparations. |
Why This Matters
The presence of EP3 agonism for beraprost, which is absent in MRE-269, translates to divergent vasodilatory efficacy in small pulmonary arteries, a critical consideration for researchers investigating pulmonary hypertension mechanisms or screening for IP-specific versus dual-pathway agonists.
- [1] Kuwano K, et al. A long-acting and highly selective prostacyclin receptor agonist prodrug, NS-304, ameliorates rat pulmonary hypertension with unique relaxant responses of its active form, MRE-269, on rat pulmonary artery. 2008. PMID: 18551109. View Source
- [2] Kuwano K, et al. (2008). It is suggested that the EP3 agonism of beraprost and iloprost interfered with the SPA vasodilation resulting from their IP receptor agonism. View Source
